tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524820
InChI: InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3,(H2,12,13)
SMILES: CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

CAS No.:

Cat. No.: VC13524820

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate -

Specification

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Standard InChI InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3,(H2,12,13)
Standard InChI Key BGPAUQFUQRYHED-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C

Introduction

Overview

tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound belonging to the pyrrolo[3,4-c]pyrazole family. This molecule is recognized for its potential applications in medicinal chemistry and organic synthesis as a building block for complex molecules. Its molecular formula is C11H18N4O2, and it has a molecular weight of 238.29 g/mol .

Key Identifiers:

  • CAS Number: 1784048-63-0

  • IUPAC Name: tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

  • SMILES Notation: CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C .

Structural Features

This compound features:

  • A tert-butyl ester group, which provides steric hindrance and stability.

  • A pyrrolo[3,4-c]pyrazole core, a bicyclic system combining pyrrole and pyrazole rings.

  • A primary amino group (-NH2) at position 3, which enhances reactivity for further derivatization.

  • A methyl substituent at position 1 of the pyrazole ring.

The structure makes it suitable for use in drug design due to its rigidity and functional groups that allow for targeted modifications.

Synthesis

The synthesis of tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.

  • Introduction of the tert-butyl ester group via esterification.

  • Functionalization with an amino group at position 3 and methylation at position 1.

These steps are typically carried out under controlled conditions to ensure high yield and purity.

Medicinal Chemistry

The pyrrolo[3,4-c]pyrazole scaffold is widely studied for its biological activities:

  • Potential as an inhibitor of enzymes such as kinases or proteases.

  • Use in drug discovery programs targeting cancer, inflammation, or infectious diseases.

Organic Synthesis

This compound serves as a versatile intermediate for constructing more complex heterocyclic systems.

Material Science

Its stability and functional groups make it a candidate for polymer science or as a precursor to functional materials.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are used:

  • NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.

    • 1H^1H-NMR: Identifies protons in the tert-butyl group, amino group, and aromatic system.

    • 13C^{13}C-NMR: Confirms the carbon framework .

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Detects functional groups like amines and esters.

Research Findings

Studies on related compounds suggest that derivatives of pyrrolo[3,4-c]pyrazoles exhibit:

  • Enzyme inhibition: Effective against targets like kinases due to their rigid structure.

  • Antimicrobial activity: Potential against Gram-positive bacteria and fungi.

  • Anti-inflammatory properties: In silico docking studies indicate binding affinity to inflammatory enzymes such as COX or LOX .

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